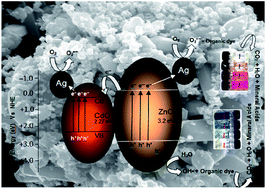Facile fabrication of highly efficient, reusable heterostructured Ag–ZnO–CdO and its twin applications of dye degradation under natural sunlight and self-cleaning†
RSC Advances Pub Date: 2013-12-05 DOI: 10.1039/C3RA45381B
Abstract
A metal doped coupled semiconductor oxide, Ag–ZnO–CdO was fabricated by a simple co-precipitation method and characterized by X-ray diffraction (XRD), field emission scanning electron microscopy (FE-SEM), elemental mapping, high-resolution scanning electron microscopy (HR-SEM), transmission electron microscopy (TEM), energy dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), Brunauer–Emmett–Teller (BET) surface area measurement, UV-Vis diffuse reflectance spectroscopy (DRS) and photoluminescence spectroscopy (PL). XRD and EDS reveal the presence of CdO and metallic Ag in the catalyst. FESEM shows a mixture of hexagonal nanosheets, nanoclusters and nanoparticles with a large number of cavities. HR-SEM and TEM images of the catalyst show that ZnO particles have pentagonal or hexagonal plate-like structure. Cadmium oxide and silver clusters are formed on the clear smooth surface of ZnO. Ag–ZnO–CdO has increased absorption in the UV and Visible region when compared to ZnO. This three component nanojunction system exhibited enhanced photocatalytic activity for the degradation of acid black 1 (AB 1) and acid violet 7 (AV 7) under sunlight far exceeding those of the single and two component systems. Ag–ZnO–CdO was found to be stable and reusable without appreciable loss of catalytic activity up to five runs. This metal doped coupled oxide shows increased hydrophobicity, when compared to CdO or ZnO. Our results provide new insights of the performance of a solar active photocatalyst with self-cleaning properties.

Recommended Literature
- [1] Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
- [2] Book reviews
- [3] Barium sulfate crystallization in non-aqueous solvent†
- [4] Bromination and increasing the molecular conjugation length of the non-fullerene small-molecule acceptor based on benzotriazole for efficient organic photovoltaics†
- [5] Background current reduction and biobarcode amplification for label-free, highly sensitive electrochemical detection of pathogenic DNA†
- [6] Calix[4]arene crown-4 ether modified glassy carbon electrode for electrochemical determination of norepinephrine
- [7] Carbon nanotube mat as substrate for ZnO nanotip field emitters†
- [8] Bullet-like microstructured nickel ammonium phosphate/graphene foam composite as positive electrode for asymmetric supercapacitors
- [9] Centrifugation-based assay for examining nanoparticle–lipid membrane binding and disruption†
- [10] Boronate affinity-based surface-imprinted quantum dots as novel fluorescent nanosensors for the rapid and efficient detection of rutin†

Journal Name:RSC Advances
research_products
-
CAS no.: 900641-94-3









